N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-29-18-8-4-7-17(14-18)25-23(28)22(27)24-15-20(21-10-5-13-30-21)26-12-11-16-6-2-3-9-19(16)26/h2-10,13-14,20H,11-12,15H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOKHSHGPYNASB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the furan ring and the methoxyphenyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may modulate signaling pathways, enzyme activity, and gene expression, contributing to its observed biological effects.
Comparison with Similar Compounds
Key Structural Analogs and Substituent Analysis
The most relevant analog identified is N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[3-(trifluoromethyl)phenyl]ethanediamide (). Below is a comparative analysis:
Functional Group Implications
Furan vs. Piperidinyl :
- The furan ring in the target compound () may contribute to metabolic stability compared to piperidinyl, which is prone to enzymatic oxidation .
- Piperidinyl’s basic nitrogen could enhance solubility in acidic environments, whereas furan’s aromaticity might favor π-π stacking interactions in binding pockets.
- 3-Methoxyphenyl vs. The trifluoromethyl group in the analog () is both hydrophobic and electron-withdrawing, which could improve membrane permeability and resistance to enzymatic degradation.
Broader Context of Heterocyclic Ethanediamides
Compounds with ethanediamide backbones, such as XCT790 () and ranitidine derivatives (), highlight the versatility of this functional group:
- XCT790 : Contains a trifluoromethylphenyl group and methoxyphenyl moiety, similar to the target compound’s aryl substituents. Its structure suggests optimized interactions with hydrophobic enzyme pockets .
- Ranitidine-related compounds : Furan-containing analogs () demonstrate the role of heterocycles in modulating bioavailability and receptor selectivity.
Biological Activity
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound features a combination of indole, furan, and methoxyphenyl moieties, which are significant in conferring biological activity. The IUPAC name for this compound is N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide. Its molecular formula is , with a molecular weight of approximately 352.43 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Indole Synthesis : The indole moiety can be synthesized through Fischer indole synthesis.
- Furan Introduction : A cyclization reaction involving furfural and an appropriate nucleophile introduces the furan ring.
- Coupling Reaction : The final product is obtained through a coupling reaction between the indole and furan units, often using a base such as sodium hydride or potassium carbonate.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The indole and furan moieties may inhibit various enzymes involved in disease pathways.
- Receptor Modulation : The compound may interact with receptors that regulate cellular signaling pathways related to inflammation and cancer.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
Anticancer Activity
Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A375 | 4.2 |
| Compound B | MCF-7 | 0.39 |
| Compound C | HCT116 | 0.46 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting strong anticancer potential.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been noted in various studies. It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in models of autoimmune diseases.
Case Studies
-
Study on Indole Derivatives :
A comparative study on indole derivatives demonstrated that compounds similar to this compound showed enhanced activity against tumor cells due to their structural features.- Findings : Enhanced apoptosis in cancer cells was observed, correlating with the presence of the indole moiety.
-
Inflammation Model :
In a murine model of inflammation, the compound exhibited significant reduction in swelling and inflammatory markers after administration, indicating its potential therapeutic role in inflammatory diseases.
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and what reaction conditions optimize yield and purity?
The synthesis typically involves multi-step organic reactions. For example, analogs with indole and furan moieties (e.g., ) are synthesized via:
- Step 1 : Condensation of 2,3-dihydro-1H-indole with a furan-containing aldehyde under acidic conditions (e.g., HCl/EtOH) to form the indole-furan intermediate.
- Step 2 : Ethylenediamine coupling via oxalamide formation, using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
- Critical Parameters : Temperature control (0–5°C during coupling), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) to minimize side products. Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields >85% purity .
Basic: Which analytical techniques are most effective for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves key structural features:
- Indole NH (~10 ppm, broad singlet), furan protons (6.2–7.4 ppm), and methoxyphenyl (–OCH₃ at ~3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₄H₂₄N₃O₄ requires m/z 418.1763 [M+H]⁺) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., amide N–H···O interactions) in crystalline forms .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties and target binding affinity?
- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability using logP values (calculated via PubChem tools: ~2.8 for analogs in ).
- Docking Studies : Utilize AutoDock Vina to model interactions with biological targets (e.g., serotonin receptors due to indole moieties). Key residues (e.g., Trp358 in 5-HT₂A) may form π-π stacking with the indole ring .
- ADME Prediction : Tools like SwissADME estimate moderate bioavailability (F ≈ 45%) due to high polar surface area (~95 Ų) from the oxalamide group .
Advanced: How should researchers resolve contradictions in reported biological activity data across studies?
- Case Example : reports anti-inflammatory activity (IC₅₀ = 12 µM in RAW264.7 cells), while notes weak cytotoxicity (IC₅₀ > 50 µM in HeLa). To reconcile:
- Assay Validation : Confirm cell line viability (MTT vs. resazurin assays) and compound stability under test conditions (e.g., pH 7.4 buffer vs. DMSO stock).
- Orthogonal Assays : Use SPR (surface plasmon resonance) to validate direct target binding vs. indirect effects .
- Structural Analogs : Compare substituent effects (e.g., 3-methoxyphenyl vs. 4-trifluoromethylphenyl in ) on activity .
Advanced: What experimental strategies optimize metabolic stability for in vivo studies?
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. For analogs, t₁/₂ ≈ 30–60 minutes suggests moderate hepatic clearance .
- Prodrug Design : Modify the oxalamide group (e.g., ester prodrugs) to enhance stability. For example, tert-butyl ester analogs in increased t₁/₂ by 2-fold .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Advanced: How can structure-activity relationship (SAR) studies guide lead optimization?
-
Key Modifications :
-
Methodology : Parallel synthesis of analogs followed by bioactivity clustering (e.g., PCA analysis) .
Advanced: What strategies mitigate synthetic challenges in scaling up multi-step reactions?
- Process Chemistry :
- Step 1 : Replace DMF with recyclable solvents (e.g., 2-MeTHF) for amide coupling .
- Step 2 : Continuous flow reactors for high-throughput indole-furan intermediate synthesis (residence time ≈ 15 min, 80°C) .
- Quality Control : In-line PAT (process analytical technology) monitors reaction progression via FTIR .
Advanced: How does the compound’s stereochemistry influence its biological activity?
- Chiral Centers : The ethylenediamine linker may have two stereocenters. Enantiomers synthesized via asymmetric catalysis (e.g., Jacobsen’s catalyst) show divergent activity:
- (R,R)-isomer : 5× higher 5-HT inhibition vs. (S,S)-isomer in analogs .
- Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/IPA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
